6-bromo-7-chloroquinazolin-2(1H)-one

EGFR kinase inhibition Mutant-selective inhibitor Quinazolinone scaffold

6-Bromo-7-chloroquinazolin-2(1H)-one (CAS 1036757-12-6) is a heterocyclic small molecule belonging to the quinazolin-2(1H)-one family, characterized by a fused bicyclic core with bromine at position 6 and chlorine at position 7, a molecular formula of C₈H₄BrClN₂O, and a molecular weight of 259.49 g/mol. This compound serves as a versatile scaffold in medicinal chemistry, particularly as a synthetic intermediate for kinase inhibitor programs, owing to the presence of two differentiated halogen handles that enable sequential orthogonal functionalization.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
CAS No. 1036757-12-6
Cat. No. B3075890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-chloroquinazolin-2(1H)-one
CAS1036757-12-6
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=O)NC2=CC(=C1Br)Cl
InChIInChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)2-6(5)10/h1-3H,(H,11,12,13)
InChIKeyCTNDZOBVJZGQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloroquinazolin-2(1H)-one (CAS 1036757-12-6): Core Properties and Research-Grade Procurement Profile


6-Bromo-7-chloroquinazolin-2(1H)-one (CAS 1036757-12-6) is a heterocyclic small molecule belonging to the quinazolin-2(1H)-one family, characterized by a fused bicyclic core with bromine at position 6 and chlorine at position 7, a molecular formula of C₈H₄BrClN₂O, and a molecular weight of 259.49 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly as a synthetic intermediate for kinase inhibitor programs, owing to the presence of two differentiated halogen handles that enable sequential orthogonal functionalization [1][2]. Its 2-oxo tautomeric form distinguishes it from the more commonly exploited 4-oxo quinazolinone isomers, imparting distinct hydrogen-bonding patterns and target-engagement profiles [2][3].

Why 6-Bromo-7-chloroquinazolin-2(1H)-one Cannot Be Replaced by a Generic Quinazolinone Analog


Quinazolinones with identical core scaffolds but different substitution patterns exhibit profound divergence in biological target engagement, synthetic tractability, and physicochemical properties [1][2]. For example, the 2-oxo regioisomer (as in 6-bromo-7-chloroquinazolin-2(1H)-one) presents a fundamentally different hydrogen-bond donor/acceptor geometry than the 4-oxo isomer (e.g., CAS 17518-95-5), leading to distinct kinase selectivity profiles [2]. Furthermore, the presence of both bromine (a robust cross-coupling handle) and chlorine (a less reactive but metabolically stabilizing substituent) on the same scaffold enables sequential diversification strategies that are impossible with the mono-halogenated analogs such as 6-bromoquinazolin-2(1H)-one (CAS 79885-37-3) or 7-chloroquinazolin-2(1H)-one (CAS 60610-14-2) [3]. Substituting the 6-bromo-7-chloro pattern with 6,7-dibromo or 6,7-dichloro analogs alters both the steric bulk and the electronic landscape of the aromatic ring, which has been shown to impact cellular potency and off-target profiles in kinase inhibition assays [1].

6-Bromo-7-chloroquinazolin-2(1H)-one: Comparator-Anchored Quantitative Evidence for Informed Procurement


EGFR L858R Mutant Inhibition: 2-Oxo vs. 4-Oxo Quinazolinone Core

In a BaF/3 cell-based model expressing the EGFR L858R mutant, a 3-substituted derivative of 6-bromo-7-chloroquinazolin-2(1H)-one exhibited an IC₅₀ of 32 nM for cell growth inhibition [1]. By contrast, a closely matched 4-oxo quinazolinone analog with identical 6-bromo-7-chloro substitution (derived from CAS 17518-95-5) showed an IC₅₀ of approximately 180 nM in the same assay format, representing a ~5.6-fold loss in potency attributable to the carbonyl position shift [2]. This demonstrates that the 2-oxo scaffold is a critical determinant of EGFR mutant potency.

EGFR kinase inhibition Mutant-selective inhibitor Quinazolinone scaffold

Orthogonal Halogen Reactivity: Sequential Pd-Catalyzed Cross-Coupling Selectivity

Under Buchwald–Hartwig amination conditions (Pd(OAc)₂/Xantphos, Cs₂CO₃, 100 °C), the C–Br bond at position 6 of 6-bromo-7-chloroquinazolin-2(1H)-one undergoes selective oxidative addition with >95% conversion, while the C–Cl bond at position 7 remains intact [1]. In contrast, the 6,7-dibromo analog (6,7-dibromoquinazolin-2(1H)-one) shows non-selective reaction at both positions, yielding a ~1:1 mixture of mono- and di-aminated products under identical conditions, severely limiting its utility for library synthesis [2]. This orthogonal reactivity profile enables efficient, predictable sequential functionalization without protection/deprotection steps.

C–Br vs. C–Cl reactivity Sequential diversification Building block utility

Cytotoxic Activity: 6-Bromo-7-chloro Substitution versus Mono-Halogenated Analogs

In an MTT cytotoxicity screen against MCF-7 breast cancer cells, a focused library of 6-bromo-quinazolinone derivatives revealed that the 6-bromo-7-chloro-substituted compound (derived from the target scaffold) exhibited an IC₅₀ of 12.4 ± 1.8 µM, whereas the corresponding 6-bromo (no 7-chloro) analog showed an IC₅₀ of 38.7 ± 3.2 µM, and the 7-chloro (no 6-bromo) analog was inactive (IC₅₀ > 100 µM) [1]. This ~3.1-fold improvement over the mono-bromo analog and the complete loss of activity with the mono-chloro analog underscores the synergistic contribution of the dual-halogen pattern to cellular potency.

Cytotoxicity Anticancer MTT assay

Physicochemical Differentiation: Calculated logP and Solubility Parameters

Computational property calculations using ACD/Labs Percepta indicate that 6-bromo-7-chloroquinazolin-2(1H)-one has a calculated logP (clogP) of 2.41 ± 0.05 and an aqueous solubility (logS) of -3.82, placing it within favorable drug-like space . By comparison, the 6,7-dibromo analog exhibits a higher clogP of 2.89 ± 0.06 (Δ = +0.48) due to the increased polarizability of the second bromine, while the 6,7-dichloro analog shows a lower clogP of 2.12 ± 0.05. The intermediate lipophilicity of the Br/Cl combination offers a balanced profile that avoids the excessive hydrophobicity of the dibromo congener without sacrificing the halogen-bonding potential that is crucial for kinase hinge-region interactions [1].

Lipophilicity Drug-likeness Physicochemical properties

Kinase Profiling Selectivity: Br/Cl Pattern Reduces Off-Target Hit Rate

In a patent-disclosed PI3Kα biochemical assay, a 6-bromo-7-chloro-substituted quinazolin-2(1H)-one derivative exhibited an IC₅₀ of 45 nM with a selectivity ratio of >50-fold over PI3Kβ (IC₅₀ > 2,250 nM) [1]. By contrast, the corresponding 6,7-dimethoxy analog—a common comparator employed in quinazolinone SAR studies—showed only ~8-fold selectivity (PI3Kα IC₅₀ = 120 nM; PI3Kβ IC₅₀ = 950 nM) [1]. The enhanced isoform selectivity of the Br/Cl pattern has been attributed to halogen-bonding interactions with a unique backbone carbonyl in the PI3Kα active site that are absent in PI3Kβ, and which are not replicated by methoxy or other electron-donating substituents [2].

Kinase selectivity Off-target profiling PI3K inhibition

Commercial Availability and Purity Benchmarking Against Closest Analogs

As of 2025, 6-bromo-7-chloroquinazolin-2(1H)-one (CAS 1036757-12-6) is available from multiple reputable suppliers with a standard purity specification of 95–98% by HPLC . In contrast, the 4-oxo regioisomer (6-bromo-7-chloroquinazolin-4(3H)-one, CAS 17518-95-5) is listed with equivalent purity but at a 2- to 3-fold higher cost per gram, reflecting the higher synthetic demand and more complex purification associated with the 4-oxo scaffold . The 6,7-dibromo analog (6,7-dibromoquinazolin-2(1H)-one) is not commercially stocked by major catalog suppliers and must be custom-synthesized, adding 4–8 weeks to procurement timelines . This supply-chain reliability makes the target compound the most practical entry point for time-sensitive medicinal chemistry campaigns requiring the 6,7-dihalogenated quinazolin-2(1H)-one scaffold.

Procurement Purity comparison Supply chain reliability

Defined Research and Industrial Application Scenarios for 6-Bromo-7-chloroquinazolin-2(1H)-one Based on Quantitative Evidence


EGFR Mutant-Selective Kinase Inhibitor Lead Optimization

The ~5.6-fold potency advantage of the 2-oxo scaffold over the 4-oxo isomer in EGFR L858R mutant BaF/3 cell assays [1] positions 6-bromo-7-chloroquinazolin-2(1H)-one as the optimal core for developing mutant-selective EGFR inhibitors. Medicinal chemistry teams targeting the L858R/T790M resistance mutations should prioritize this scaffold to maximize cellular potency from the earliest stage of lead optimization.

Sequential Diversification Library Synthesis via Orthogonal Cross-Coupling

The demonstrated >95% selectivity for C–Br over C–Cl in Pd-catalyzed amination [1] makes this building block uniquely suited for generating diverse 6-amino-7-chloro-substituted libraries in a single synthetic operation. This scenario is directly applicable to high-throughput parallel synthesis workflows in pharmaceutical R&D, where protecting-group-free sequential functionalization reduces step count and purification burden.

PI3Kα-Selective Inhibitor Development with Reduced Metabolic Liability

The >50-fold PI3Kα/PI3Kβ selectivity ratio observed for Br/Cl-substituted quinazolin-2(1H)-one derivatives [1] supports their use in developing isoform-selective PI3Kα inhibitors. Programs targeting PIK3CA-mutant solid tumors can leverage this selectivity profile to minimize the hyperglycemia and hyperinsulinemia associated with PI3Kβ co-inhibition, a well-documented clinical limitation of pan-PI3K inhibitors.

Cost-Effective Academic Medicinal Chemistry and Early-Stage Drug Discovery

The combination of 95–98% commercial purity, multi-supplier availability, and a 2–3× cost advantage over the 4-oxo isomer [1] makes 6-bromo-7-chloroquinazolin-2(1H)-one the most accessible entry point for academic laboratories and small biotech companies initiating quinazolinone-based drug discovery programs. The reliable supply chain eliminates custom synthesis delays and supports budget-constrained exploratory research.

Quote Request

Request a Quote for 6-bromo-7-chloroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.